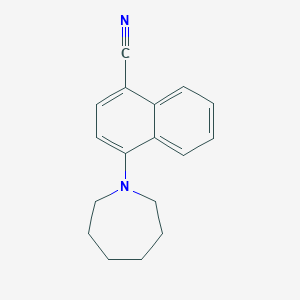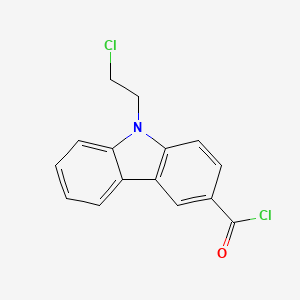
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of the 2-chloroethyl and carbonyl chloride functional groups in this compound makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride typically involves the chlorination of 9-(2-chloroethyl)-9H-carbazole followed by the introduction of the carbonyl chloride group. One common method includes:
Chlorination: 9-(2-Chloroethyl)-9H-carbazole is treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of 9-(2-substituted)-9H-carbazole derivatives.
Oxidation: Formation of 9-(2-chloroethyl)-9H-carbazole-3-carboxylic acid.
Reduction: Formation of 9-(2-chloroethyl)-9H-carbazole-3-alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride is used as an intermediate for the preparation of various carbazole derivatives. These derivatives are important in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Carbazole derivatives have shown promise in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of 9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride involves its ability to interact with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
9-(2-Chloroethyl)-9H-carbazole: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
9-(2-Bromoethyl)-9H-carbazole-3-carbonyl chloride: Similar structure but with a bromoethyl group, which may exhibit different reactivity and selectivity.
9-(2-Chloroethyl)-9H-carbazole-3-carboxylic acid: The carboxylic acid derivative, which is more polar and may have different solubility properties.
Uniqueness
9-(2-Chloroethyl)-9H-carbazole-3-carbonyl chloride is unique due to the presence of both the chloroethyl and carbonyl chloride functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
793717-31-4 |
|---|---|
Molecular Formula |
C15H11Cl2NO |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
9-(2-chloroethyl)carbazole-3-carbonyl chloride |
InChI |
InChI=1S/C15H11Cl2NO/c16-7-8-18-13-4-2-1-3-11(13)12-9-10(15(17)19)5-6-14(12)18/h1-6,9H,7-8H2 |
InChI Key |
OKIYHPLKDUYVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCl)C=CC(=C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


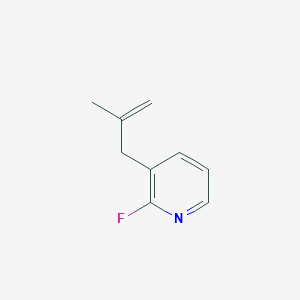
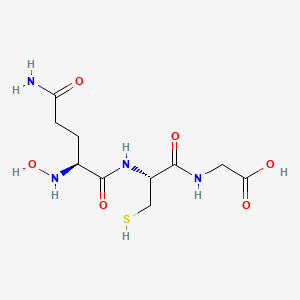
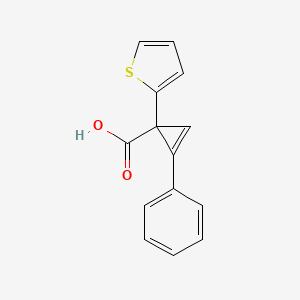
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
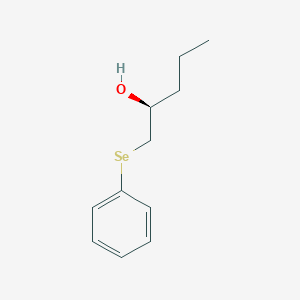



![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
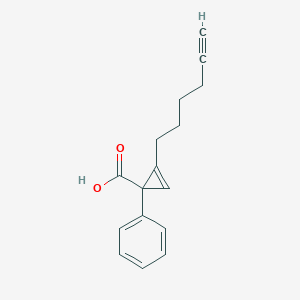
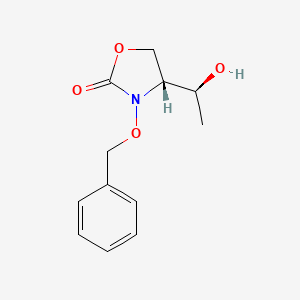
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
propanedinitrile](/img/structure/B12527122.png)
